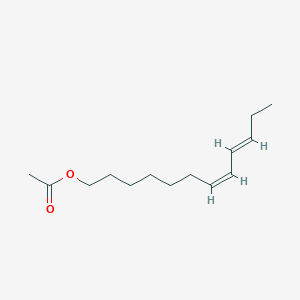

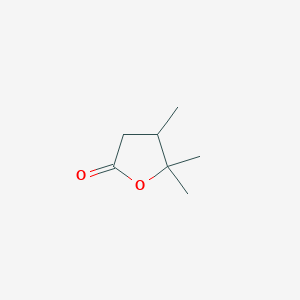

2(3H)-Furanone, dihydro-4,5,5-trimethyl-

Descripción general

Descripción

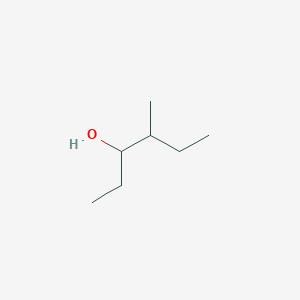

2(3H)-Furanone, dihydro-4,5,5-trimethyl- is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound is commonly referred to as furaneol and is known for its sweet, fruity aroma. Furaneol is found in a variety of foods, including strawberries, pineapples, and tomatoes. In recent years, furaneol has been studied extensively for its potential applications in various fields, including the food industry, medicine, and agriculture.

Aplicaciones Científicas De Investigación

Natural Food Preservative

4,5,5-trimethyloxolan-2-one has been found to have potential applications as a natural food preservative . A study explored the chemical composition and in vitro antioxidant and antibacterial activities of a caper leaf essential oil (EO) emulsion for possible food applications as a natural preservative . The EO was extracted by hydrodistillation from the leaves of Capparis spinosa and exhibited a pungent, sulphurous odour .

Physicochemical Properties Study

Another study shed light on the physicochemical properties of 4,5,5-trimethyloxolan-2-one-grown crystals . The single crystal was grown by a slow evaporation method. The phase formation and spectroscopic studies of the grown crystal were performed .

Drug Research and Development

4,5,5-trimethyloxolan-2-one and its synthetic analogues have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have recently dealt with the synthesis of their heteroannelated derivatives .

Synthesis of Pro-Drugs

4,5,5-trimethyloxolan-2-one is required to produce 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one . This compound is an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs .

Power Sources for Portable Devices

Increasingly, lithium-ion batteries are being used as power sources for portable devices due to their high energy density, voltage, and durability . The graphene anode develops a solid electrolyte interface (SEI) . A great deal of research has been devoted to improve the SEI’s performance since its structure significantly impacts the cycle life, power capacity, and safety .

Propiedades

IUPAC Name |

4,5,5-trimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-4-6(8)9-7(5,2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRGENJWPWBOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(3H)-Furanone, dihydro-4,5,5-trimethyl- | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.